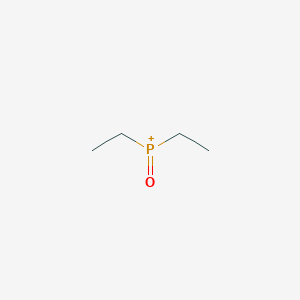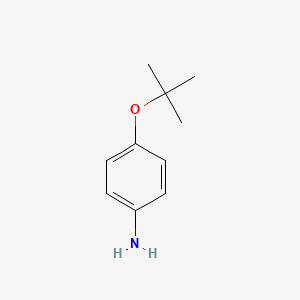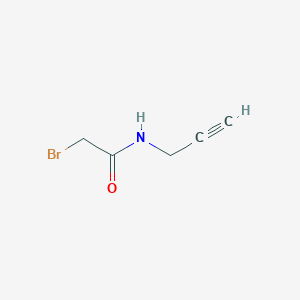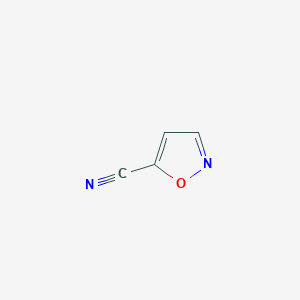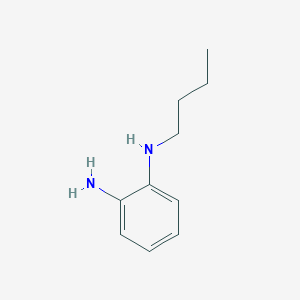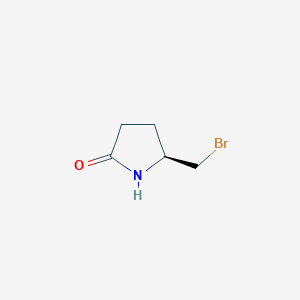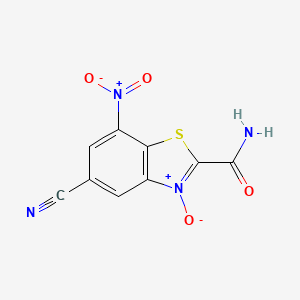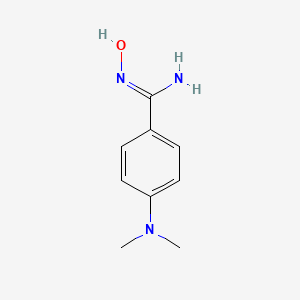![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0](/img/structure/B1279270.png)
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide is a derivative of 4,4'-bipyridyl, which is known to act as an organocatalyst in various chemical reactions. The structure of this compound suggests that it may have applications in catalysis and materials science due to the presence of boron centers, which are often involved in binding with organic substrates and facilitating chemical transformations.
Synthesis Analysis
The synthesis of related bipyridinium compounds typically involves the reaction of 4,4'-bipyridyl with other reagents to introduce functional groups at the nitrogen atoms. For example, 4,4'-bipyridyl has been used as a catalyst in the reduction of nitroarenes to anilines using bis(neopentylglycolato)diboron, indicating that bipyridyl derivatives can be synthesized through reactions with boron-containing reagents .
Molecular Structure Analysis
The molecular structure of bipyridinium derivatives can be quite complex, as seen in the synthesis of hybrid bromobismuthates with 1,1'-(1,n-alkanediyl)bis(4-methylpyridinium) structures . These structures can range from zero-dimensional to multi-dimensional networks, depending on the specific substituents and reaction conditions. The presence of boron in the compound of interest suggests that it may form similar complex structures.
Chemical Reactions Analysis
Bipyridinium ions are known to form charge-transfer complexes with various anions, as demonstrated by the luminescent complexes formed with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion . This suggests that the compound may also participate in charge-transfer interactions, which could be useful in the development of luminescent materials or sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridinium salts can be influenced by their substituents. For instance, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy, indicating that the introduction of boronic acid groups can impart specific binding properties to the molecule . Additionally, the crystal structures of various bipyridyl(ferrocenyl)boronium derivatives have shown that the boron atom typically has a distorted tetrahedral coordination, which could affect the reactivity and stability of the compound .
Applications De Recherche Scientifique
Macrocyclic π-Electron-Acceptor Systems
Research by Colquhoun et al. (2009) explores the synthesis of macrocyclic π-electron-acceptor systems using 4,4'-bipyridinium derivatives. These systems are resilient to various acids, bases, and nucleophiles and demonstrate reversible reduction capabilities. They are particularly notable for their potential in complexation with π-donor arenes, as demonstrated through single-crystal X-ray analysis and NMR studies in solution (Colquhoun et al., 2009).
Electrochromic Devices
Sydam et al. (2013) synthesized a novel electrochromic viologen using 4,4'-bipyridinium derivatives, showing high contrast and efficiency in electrochromic devices. These devices display reversible color transitions between transparent and deep blue, indicating potential applications in electrochromic windows or displays (Sydam et al., 2013).
Photochromic Properties in Coordination Polymers
Liu et al. (2017) studied the impact of charge distribution on photochromic properties in 1D coordination polymers. They used 4,4'-bipyridinium derivatives in reactions with CdCl2·2.5H2O, leading to complexes exhibiting different photochromic behavior. This signifies the influence of charge distribution on the photochromic properties of coordination polymers (Liu et al., 2017).
Hydrogen-Bonding and π-Stacking Interactions
Research by Dorn et al. (2005) focused on the hydrogen-bonding and π-stacking interactions of linear bipyridinium cations. They synthesized various bipyridinium compounds and analyzed their crystal packing, revealing significant insights into the interaction dynamics of these cations with different anions (Dorn et al., 2005).
Photo- and Hydrochromic Organometallics
Liu (2018) explored the use of methyl viologen cations derived from 4,4'-bipyridinium in novel organometallic compounds. These compounds demonstrate unique photo- and hydrochromic behaviors, suggesting their potential in photoinduced electron transfer applications (Liu, 2018).
Uranyl Coordination Polymers
Zeng et al. (2019) utilized a bipyridinium-based carboxylic acid in the synthesis of novel uranyl coordination compounds. These compounds were evaluated for ion-exchange properties, particularly in the context of removing perrhenate from aqueous solutions, highlighting the potential for environmental remediation applications (Zeng et al., 2019).
Propriétés
IUPAC Name |
[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHOLZYTUDGAF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436511 |
Source


|
| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |
CAS RN |
420816-02-0 |
Source


|
| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

